Cas no 110-60-1 (butane-1,4-diamine)

butane-1,4-diamine structure
Product Name:butane-1,4-diamine
CAS No:110-60-1
Molecular Formula:C4H12N2
Molecular Weight:88.151
MDL:MFCD00008235
CID:81900
PubChem ID:87566946
butane-1,4-diamine Properties
Names and Identifiers
-
- 1,4-Diaminobutane
- 1,4-Butanediamine
- Putrescine
- putrescine free base
- tetramethylenediamine
- 1,4-DIAMINOBUTAN
- 1,4-DIAMINOBUTANE FOR SYNTHESIS
- butane-1,4-diamine
- butane-1.4-diamine
- 1,4-butylenediamine
- 1,4-tetramethylenediamine
- butylenediamine
- putrescin
- DAB
- 14DAB
- H2N(CH2)4NH2
- butanediamine
- 1,4-D diaMine
- DiaMinobutane
- 1.4-DiaMinobut
- 1,4-diaminobutane
- putrescine
- PUTRESCIN
- BUTYLENEDIAMINE
- NCGC00015837-02
- Tetramethylendiamin
- DTXSID4041107
- .alpha.,.omega.-Butanediamine
- 110-60-1
- HSDB 7865
- Spectrum_001646
- BSPBio_002875
- PUTRESCINE [MI]
- KBio2_007262
- s5825
- F1791-1258
- UNII-V10TVZ52E4
- EN300-19074
- CS-0022608
- NCGC00015837-07
- NINDS_000716
- 1,4 diamino butane
- Lopac0_000972
- NS00009671
- 1,4-diamino butane
- Spectrum5_001005
- EC 203-782-3
- SDCCGMLS-0066929.P001
- NSC60545
- 1i7c
- bmse000814
- BUTANE,1,4-DIAMINO
- 1a99
- DivK1c_000716
- 4-amino-butyl-amine
- butylene amine
- Spectrum4_000237
- NSC 60545
- Putrescine, free base
- KBio2_004694
- 1,4-Diaminobutane, purum, >=98.0% (GC)
- C00134
- bmse000109
- Spectrum2_001935
- Spectrum3_001198
- Putrescine, analytical standard
- BRN 0605282
- Tetramethyldiamine
- KBioGR_000933
- 1,4-Butanediamine-13C4, Putrescine-13C4
- DB01917
- CHEMBL46257
- KBio1_000716
- P-7990
- C02896
- GTPL2388
- KBio3_002375
- PUT
- Putrescine; NSC 60545; Putramine
- 1,4-Diamino-n-butane
- Lopac-P-7505
- CHEBI:17148
- 1,4-Diaminobutane, 99%
- tetramethylene diamine
- InChI=1/C4H12N2/c5-3-1-2-4-6/h1-6H
- AKOS000119071
- putrescina
- SDCCGSBI-0050945.P003
- 58I
- CCRIS 6751
- Z104472592
- SPBio_001969
- EINECS 203-782-3
- MFCD00008235
- bmse000862
- KBio2_002126
- V10TVZ52E4
- Q410190
- AI3-25444
- FT-0606836
- NSC-60545
- KBioSS_002126
- CCG-205052
- BDBM50009385
- NCGC00015837-03
- NCGC00162302-01
- A4738F6F-F1A1-4B30-BF38-866D5AC66C93
- BP-21408
- NCGC00015837-01
- D0239
- 1i7m
- F17678
- IDI1_000716
- HY-N2407
- NCI60_004431
- Putreszin
- tetramethylendiamine
- 1,4-Diaminobutane, puriss., >=99.0% (GC)
- 1,4-butane diamine
- putrescinium dication
- butane-1,4-diaminium
- putrescinium(2+)
- 1,4butanediamine
- BBL027703
- 1,4-Tetramethylenediamine
- Butane1,4diamine
- 1,4 Butanediamine
- 1,4-tetramethylene diamine
- Butylenediamine
- BUTANE, 1,4-DIAMINO-
- Putrescin
- 1ST000108
- STL372697
- 1,4-Butylenediamine
- 1,4 Diaminobutane
- 1,4-butanediamine
- BRD-K75282878-300-05-3
- 1,4Tetramethylenediamine
- DTXCID2021107
- 1,4diaminobutane
- 1,4butylenediamine
- Tetramethylenediamine
- Butane-1,4-diamine
- 1,4-DIAMINOBUTANE
- PUTRESCINE
-
- MDL: MFCD00008235
- InChIKey: KIDHWZJUCRJVML-UHFFFAOYSA-N
- Inchi: 1S/C4H12N2/c5-3-1-2-4-6/h1-6H2
- SMILES: NCCCCN
- BRN: 605282
Computed Properties
- Exact Mass: 88.100048g/mol
- Surface Charge: 0
- XLogP3: -0.9
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 3
- Monoisotopic Mass: 88.100048g/mol
- Monoisotopic Mass: 88.100048g/mol
- Topological Polar Surface Area: 52Ų
- Heavy Atom Count: 6
- Complexity: 17.5
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Odor: Strong piperidine-like odor
- Temperature: When heated to decomposition it emits toxic fumes of /nitroxides/.
- Dissociation Constants: pKa = 10.80 (conjugate acid)
- LogP: 1.08460
- PSA: 52.04000
- Merck: 7947
- Refractive Index: n20/D 1.457(lit.)
- Water Partition Coefficient: almost transparency
- Boiling Point: 158-160 °C(lit.)
- Melting Point: 25-28 °C (lit.)
- Flash Point: Fahrenheit: 123.8 ° f
Celsius: 51 ° c - Solubility: cell culture medium: 0.16 mg/mL
- Color/Form: Colorless crystals with the smell of Hexahydropyridine. [1]
- Stability/Shelf Life: Stable. Incompatible with acids, acid chlorides, acid anhydrides, strong oxidizing agents. Flammable.
- Solubility: Soluble in water. [9]
- Sensitiveness: Air Sensitive & Hygroscopic
- pka: 10.8(at 20℃)
- Density: 0.877 g/mL at 25 °C(lit.)
butane-1,4-diamine Security Information
-
Symbol:
- RTECS:EJ6800000
- WGK Germany:3
- Safety Term:8
- Safety Instruction: S16-S26-S36/37/39-S45
- Packing Group:II
- Packing Group:II
- Risk Phrases:R20/21/22; R34
- Hazard Level:8
-
Dangerous goods sign:
- Hazardous Material transportation number:UN 2928 6.1/PG 2
- Hazard Statement: H228,H302,H312,H314,H331
- Warning Statement: P210,P261,P280,P305+P351+P338,P310
- Prompt:dangerous
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
- PackingGroup:II
- Risk Phrases: 10-21/22-23-34
- Signal Word:Danger
- TSCA:Yes
- Explosive Limit:0.7-11.2%(V)
- HazardClass:8
- FLUKA BRAND F CODES:3-10-23-34
butane-1,4-diamine Customs Data
- HS CODE:2921290000
- Customs Data:
China Customs Code:
2921290000Overview:
2921290000. Other acyclic polyamines and their derivatives and their salts. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921290000 other acyclic polyamines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
butane-1,4-diamine Related Literature
-
Jinshui Liu,Xuezhong Du J. Mater. Chem. 2010 20 3642
-
Nisan Sevin Ba?terzi,Selen Bilge Ko?ak,Aytu? Okumu?,Zeynel K?l??,Tuncer H?kelek,?mer ?elik,Mustafa Türk,L. Yasemin Ko?,Leyla A??k,Betül Ayd?n New J. Chem. 2015 39 8825
-
Yuyue Zhao,Wenjing Lu,Zhizhang Yuan,Lin Qiao,Xianfeng Li,Huamin Zhang J. Mater. Chem. A 2017 5 6193
-
Xin-Ming Wang,Shuo Chen,Rui-Qing Fan,Fu-Qiang Zhang,Yu-Lin Yang Dalton Trans. 2015 44 8107
-
Gouri Chakraborty,Prasenjit Das,Sanjay K. Mandal Mater. Adv. 2021 2 2334
-
Nicole M. Cutrone,Jessica R. Dorilio,Sara K. Hurley,Harrison T. Pajovich,Andrew M. Smith,Ipsita A. Banerjee New J. Chem. 2017 41 7506
-
Zhiyou Xiao,Yang Zhou,Weitao Xu,Timothy J. Prior,Bing Bian,Carl Redshaw,Zhu Tao,Xin Xiao New J. Chem. 2019 43 14938
-
Ammar Al-Shameri,Niels Borlinghaus,Leonie Weinmann,Philipp N. Scheller,Bettina M. Nestl,Lars Lauterbach Green Chem. 2019 21 1396
-
Leonard A. Dillon,Victoria N. Stone,Laura A. Croasdell,Peter R. Fielden,Nicholas J. Goddard,C. L. Paul Thomas Analyst 2010 135 306
-
10. The biosynthesis of spermidine. Part 1: biosynthesis of spermidine from L-[3,4-13C2]methionine and L-[2,3,3-2H3]methionineBernard T. Golding,Ishaq K. Nassereddin,David C. Billington J. Chem. Soc. Perkin Trans. 1 1985 2007
Related Categories
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Reference Substances